Azido-PEG2-Azide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

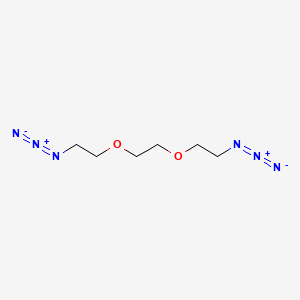

1-azido-2-[2-(2-azidoethoxy)ethoxy]ethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N6O2/c7-11-9-1-3-13-5-6-14-4-2-10-12-8/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHZGAFKSAANFAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCN=[N+]=[N-])N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

82055-94-5 | |

| Record name | Poly(oxy-1,2-ethanediyl), α-(2-azidoethyl)-ω-(2-azidoethoxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82055-94-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID501180973 | |

| Record name | Poly(oxy-1,2-ethanediyl), α-(2-azidoethyl)-ω-(2-azidoethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501180973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82055-94-5 | |

| Record name | Poly(oxy-1,2-ethanediyl), α-(2-azidoethyl)-ω-(2-azidoethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501180973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Azido-PEG2-Azide for Advanced Bioconjugation and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-PEG2-Azide, systematically named 1,2-Bis(2-azidoethoxy)ethane, is a homobifunctional crosslinker featuring two terminal azide groups separated by a flexible two-unit polyethylene glycol (PEG) spacer. This molecule has emerged as a critical tool in chemical biology and drug development, primarily for its role as a versatile linker in the synthesis of complex biomolecular conjugates. Its high solubility, biocompatibility, and reactivity in "click chemistry" reactions make it an ideal component for constructing sophisticated molecular architectures, such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of this compound, with a focus on its utility in the development of novel therapeutics. Detailed experimental protocols and workflow visualizations are provided to facilitate its practical implementation in the laboratory.

Core Properties of this compound

This compound is a well-characterized molecule with properties that make it highly suitable for bioconjugation applications. A summary of its key physicochemical data is presented below.

| Property | Value |

| Chemical Formula | C6H12N6O2 |

| Molecular Weight | 200.20 g/mol [1][2] |

| CAS Number | 59559-06-7[1][3] |

| Appearance | Colorless to pale yellow oil |

| Solubility | Soluble in water and most organic solvents |

| Purity | Typically ≥95%[2] |

| Storage Conditions | Store at -20°C to -80°C for long-term stability |

| LogP | 1.64 |

| Hydrogen Bond Acceptors | 6 |

| Rotatable Bond Count | 9 |

Applications in Drug Discovery and Development

The primary utility of this compound lies in its ability to conjugate two different molecules through its terminal azide groups. This is most prominently demonstrated in the field of targeted protein degradation with the synthesis of PROTACs.

PROTAC Synthesis

PROTACs are heterobifunctional molecules that consist of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, connected by a linker. The linker's length and composition are critical for the efficacy of the resulting PROTAC. This compound serves as a flexible and hydrophilic PEG-based linker. The dual azide functionalities allow for the attachment of alkyne-modified ligands via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), which are highly efficient and bio-orthogonal click chemistry reactions.

Bioconjugation and "Click Chemistry"

The azide groups of this compound are key to its functionality in click chemistry. This reagent can undergo CuAAC with molecules containing terminal alkynes or SPAAC with molecules containing strained cyclooctynes like DBCO or BCN. These reactions are highly specific and proceed with high yield under mild conditions, making them suitable for conjugating sensitive biological molecules.

Experimental Protocols

The following are detailed methodologies for the synthesis of this compound and its application in a typical bioconjugation reaction.

Synthesis of 1,2-Bis(2-azidoethoxy)ethane

A common synthetic route to this compound involves the azidation of a di-substituted PEG precursor.

Materials:

-

1,2-Bis(2-chloroethoxy)ethane or 1,2-bis(2-tosylethoxy)ethane

-

Sodium azide (NaN3)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Procedure:

-

Dissolve the starting material (e.g., 1,2-bis(2-chloroethoxy)ethane) (1 equivalent) in anhydrous DMF.

-

Add sodium azide (at least 2 equivalents, often in excess) to the solution.

-

Heat the reaction mixture to 60-80°C and stir for 12-40 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with water and extract the product with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude this compound by column chromatography on silica gel to yield a colorless oil.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol

This protocol outlines a general procedure for conjugating two alkyne-containing molecules to this compound.

Materials:

-

Alkyne-functionalized molecule 1 (e.g., a ligand for a target protein)

-

Alkyne-functionalized molecule 2 (e.g., a ligand for an E3 ligase)

-

This compound

-

Copper(II) sulfate pentahydrate (CuSO4·5H2O)

-

Sodium ascorbate

-

tert-Butanol (tBuOH)

-

Water (H2O)

-

Dichloromethane (CH2Cl2)

Procedure:

-

In a suitable reaction vessel, create a suspension of the alkyne-functionalized molecules (2 equivalents) and this compound (1 equivalent).

-

Add a solvent system, for example, a mixture of tBuOH, H2O, and CH2Cl2.

-

Add sodium ascorbate (a reducing agent to generate Cu(I) in situ) and copper(II) sulfate pentahydrate to the suspension.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction with a saturated sodium bicarbonate solution and 0.1 M EDTA to chelate the copper catalyst.

-

Extract the product with CH2Cl2, dry the organic layer over anhydrous sodium sulfate, and evaporate the solvent.

-

Purify the final conjugate by flash chromatography.

Visualizations

The following diagrams illustrate key workflows and mechanisms involving this compound.

References

An In-depth Technical Guide to Azido-PEG2-Azide: A Core Component in Bioconjugation and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Azido-PEG2-Azide, a homo-bifunctional crosslinker integral to advancements in bioconjugation, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs). Its symmetric structure, featuring terminal azide groups separated by a hydrophilic diethylene glycol (PEG2) spacer, makes it a versatile tool for creating well-defined molecular architectures through "click chemistry."

Core Properties and Specifications

This compound is a colorless oil at room temperature, valued for its high stability and reactivity in specific chemical transformations.[1] Its key properties are summarized below, providing essential data for experimental design and execution.

| Property | Value | Reference |

| Chemical Formula | C4H8N6O | [1] |

| Molecular Weight | 200.20 g/mol | [1] |

| CAS Number | 59559-06-7 | [2] |

| Physical Form | Colorless oil | [1] |

| Solubility | Soluble in DCM, THF, acetonitrile, DMF, DMSO | |

| Storage Conditions | 0-10 °C for short-term, -20°C for long-term |

Chemical Structure and Reactivity

The foundational structure of this compound is central to its utility. The molecule consists of a two-unit polyethylene glycol chain capped at both ends by an azide functional group (-N3). This symmetrical design allows for the simultaneous or sequential conjugation of two different molecules.

The terminal azide groups are the reactive handles of the molecule. They are exceptionally stable under a wide range of chemical conditions but readily participate in highly specific "click chemistry" reactions. This bioorthogonal reactivity is the cornerstone of its application in complex biological systems.

Signaling Pathways and Applications

This compound is a key reagent in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. These reactions form a stable triazole linkage, effectively "clicking" together two molecular entities. This has profound implications in various research and development areas:

-

PROTAC Development: PROTACs are chimeric molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. This compound can serve as the linker connecting the target protein ligand and the E3 ligase ligand.

-

Antibody-Drug Conjugates (ADCs): In the synthesis of ADCs, this linker can be used to attach a cytotoxic drug to an antibody, enabling targeted drug delivery to cancer cells.

-

Biomolecule Labeling and Imaging: The azide groups can be used to attach fluorescent probes or other reporter molecules to proteins, nucleic acids, or other biomolecules for imaging and tracking purposes.

-

Surface Modification: this compound can be used to functionalize surfaces, such as nanoparticles or microarrays, to attach specific ligands or biomolecules.

References

An In-Depth Technical Guide to Azido-PEG2-Azide: Properties and Solubility

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties and solubility of Azido-PEG2-Azide, a versatile homobifunctional crosslinker integral to advancements in bioconjugation, drug delivery, and proteomics. This document offers detailed information on its physicochemical characteristics, solubility in various solvents, and practical experimental protocols for its application in click chemistry.

Core Properties of this compound

This compound, systematically named 1,5-diazido-3-oxapentane, is a polyethylene glycol (PEG)-based linker featuring two terminal azide groups.[1] These azide functionalities are key to its utility, enabling covalent bond formation with alkyne-containing molecules through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), cornerstone reactions of "click chemistry".[2][3][4] The central PEG spacer enhances the molecule's hydrophilicity, which can improve the solubility of the resulting conjugates in aqueous media.[5]

The presence of two azide groups allows for the crosslinking of two different alkyne-functionalized molecules or the creation of more complex architectures. This homobifunctional nature makes it a valuable tool for applications such as the synthesis of PROTACs (Proteolysis Targeting Chimeras) and antibody-drug conjugates (ADCs).

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound, also referred to as 1,5-diazido-3-oxapentane.

| Property | Value | Source(s) |

| Chemical Formula | C4H8N6O | |

| Molecular Weight | 156.15 g/mol | |

| Alternate Names | 1-azido-2-(2-azidoethoxy)ethane, Azido-PEG1-Azide | |

| Physical Form | Colorless oil | |

| CAS Number | 24345-74-2 | |

| Storage Temperature | 0-10 °C or <-15°C |

Solubility Profile

The solubility of this compound is a critical factor in its application, influencing reaction conditions and purification procedures. The PEG linker generally imparts good solubility in a range of solvents.

| Solvent | Solubility | Source(s) |

| Dichloromethane (DCM) | Soluble | |

| Tetrahydrofuran (THF) | Soluble | |

| Acetonitrile | Soluble | |

| Dimethylformamide (DMF) | Soluble | |

| Dimethyl sulfoxide (DMSO) | Soluble (100 mg/mL) | |

| Water | Good solubility |

Experimental Protocols

The primary application of this compound is in click chemistry. Below are representative protocols for copper(I)-catalyzed and strain-promoted azide-alkyne cycloadditions.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a general procedure for conjugating an alkyne-containing molecule to this compound using a copper(I) catalyst.

Materials:

-

This compound

-

Alkyne-functionalized molecule

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris-(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (as a copper-stabilizing ligand)

-

Solvent (e.g., DMSO/water, DMF/water)

Procedure:

-

Dissolve the alkyne-functionalized molecule and a molar excess of this compound in the chosen solvent system.

-

In a separate vial, prepare the catalyst solution by mixing CuSO₄ and the stabilizing ligand (TBTA or THPTA) in the reaction solvent. A 1:5 molar ratio of CuSO₄ to ligand is common.

-

Add the catalyst solution to the reaction mixture containing the azide and alkyne.

-

Initiate the reaction by adding a freshly prepared solution of sodium ascorbate (a reducing agent to generate Cu(I) in situ).

-

Allow the reaction to proceed at room temperature for 1-12 hours. Reaction progress can be monitored by techniques such as LC-MS.

-

Upon completion, the product can be purified by methods like reverse-phase HPLC or size-exclusion chromatography.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry variant, ideal for biological systems where copper toxicity is a concern. This protocol describes the reaction of this compound with a strained alkyne, such as a dibenzocyclooctyne (DBCO) derivative.

Materials:

-

This compound

-

DBCO-functionalized molecule

-

Biocompatible buffer (e.g., Phosphate-Buffered Saline - PBS)

-

Organic co-solvent if needed (e.g., DMSO)

Procedure:

-

Dissolve the DBCO-functionalized molecule in a suitable buffer (e.g., PBS).

-

Dissolve a molar excess of this compound in the same buffer or a compatible co-solvent like DMSO. The final DMSO concentration should ideally be kept low (e.g., <10%) to maintain the integrity of biological molecules.

-

Mix the solutions of the DBCO-reagent and this compound.

-

Incubate the reaction mixture at room temperature for 2-12 hours. The reaction can also be performed at 4°C for a longer duration (12-24 hours).

-

Monitor the reaction progress using appropriate analytical techniques (e.g., LC-MS, SDS-PAGE for protein conjugations).

-

Purify the final conjugate using methods suitable for the specific application, such as spin desalting columns for larger biomolecules or reverse-phase HPLC for small molecules.

Visualizations

To further elucidate the concepts discussed, the following diagrams have been generated.

Caption: Bioconjugation workflow using this compound.

References

An In-depth Technical Guide to the Synthesis of Azido-PEG2-Azide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Azido-PEG2-Azide, a homo-bifunctional crosslinker pivotal in the fields of bioconjugation, proteomics, and drug development. Known systematically as 1,8-diazido-3,6-dioxaoctane, this PEGylated linker is extensively utilized in "click chemistry" reactions, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), for the stable ligation of biomolecules. Its inclusion in Proteolysis Targeting Chimeras (PROTACs) highlights its significance in targeted protein degradation.

Core Synthesis Strategies

The synthesis of this compound predominantly proceeds via a two-step process commencing from the readily available and inexpensive di(ethylene glycol). The primary strategy involves the activation of the terminal hydroxyl groups, converting them into proficient leaving groups, which are subsequently displaced by an azide nucleophile. An alternative pathway utilizes a dihalogenated precursor for direct azidation.

Primary Synthetic Route:

-

Activation of Hydroxyl Groups: The initial step focuses on the conversion of the terminal hydroxyl moieties of di(ethylene glycol) into sulfonate esters, typically tosylates or mesylates, or into alkyl halides. This is achieved by reacting the diol with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base, such as pyridine or triethylamine.

-

Nucleophilic Substitution with Azide: The resulting intermediate, possessing excellent leaving groups, is then subjected to nucleophilic substitution with an azide salt, most commonly sodium azide (NaN₃), in a suitable polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Alternative Synthetic Route:

An alternative approach begins with a dihalogenated PEG2 derivative, such as 1,2-bis(2-chloroethoxy)ethane. This precursor undergoes direct nucleophilic substitution with sodium azide to yield the final product. While this method is more direct, the availability and cost of the starting material may influence the preferred route.

Quantitative Data Summary

The following tables summarize key quantitative data associated with the synthesis and characterization of this compound.

| Property | Value |

| IUPAC Name | 1,8-diazido-3,6-dioxaoctane |

| Synonyms | This compound, 1,2-Bis(2-azidoethoxy)ethane |

| CAS Number | 59559-06-7 |

| Molecular Formula | C₆H₁₂N₆O₂ |

| Molecular Weight | 200.20 g/mol |

| Appearance | Colorless to pale yellow oil |

| Storage Conditions | Store at -20°C, protected from light[1] |

| Reactant/Reagent | Molecular Weight ( g/mol ) | Typical Molar Excess | Purpose |

| Di(ethylene glycol) | 106.12 | 1.0 eq | Starting material |

| p-Toluenesulfonyl chloride | 190.65 | 2.2 - 2.5 eq | Hydroxyl group activation |

| Pyridine or Triethylamine | 79.10 or 101.19 | Excess | Base to neutralize HCl byproduct |

| Sodium Azide | 65.01 | 2.5 - 3.0 eq | Azide source for nucleophilic substitution |

| Dichloromethane (DCM) | 84.93 | Solvent | Reaction medium for tosylation |

| Dimethylformamide (DMF) | 73.09 | Solvent | Reaction medium for azidation |

| Characterization Data | Expected Values |

| ¹H NMR (CDCl₃) | δ (ppm): ~3.70 (t, 4H, -O-CH₂-CH₂-N₃), ~3.65 (s, 4H, -O-CH₂-CH₂-O-), ~3.40 (t, 4H, -CH₂-N₃). The exact chemical shifts can vary slightly based on the solvent and instrument. The methylene protons adjacent to the azide group are typically observed around 3.4 ppm. |

| ¹³C NMR (CDCl₃) | δ (ppm): ~70.0 (-O-CH₂-CH₂-O-), ~69.5 (-O-CH₂-CH₂-N₃), ~50.7 (-CH₂-N₃). The carbon attached to the azide group is characteristically found around 50 ppm[2]. |

| FT-IR (neat) | ν (cm⁻¹): ~2100 (strong, sharp N₃ stretch). The azide functional group exhibits a very strong and characteristic absorption band around 2100 cm⁻¹. |

Experimental Protocols

Caution: Organic azides are potentially explosive and should be handled with extreme care in a well-ventilated fume hood. Avoid contact with heavy metals, strong acids, and heat. Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[2][3][4]

Protocol 1: Two-Step Synthesis from Di(ethylene glycol)

Step 1: Synthesis of Di(ethylene glycol) Ditosylate

-

To a solution of di(ethylene glycol) (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add pyridine or triethylamine (2.5 eq).

-

Cool the reaction mixture to 0°C in an ice bath.

-

Slowly add a solution of p-toluenesulfonyl chloride (2.2 eq) in anhydrous DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with water, 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ditosylate.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Step 2: Synthesis of this compound

-

Dissolve the di(ethylene glycol) ditosylate (1.0 eq) in anhydrous dimethylformamide (DMF).

-

Add sodium azide (2.5 - 3.0 eq) to the solution.

-

Heat the reaction mixture to 80-100°C and stir for 12-24 hours.

-

Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and a suitable organic solvent for extraction (e.g., diethyl ether or ethyl acetate).

-

Separate the organic layer and wash it several times with water to remove DMF and residual salts, followed by a final wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purify the product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Protocol 2: One-Step Synthesis from 1,2-Bis(2-chloroethoxy)ethane

-

Dissolve 1,2-bis(2-chloroethoxy)ethane (1.0 eq) in a suitable solvent such as DMF or DMSO.

-

Add sodium azide (2.2 - 2.5 eq) to the solution.

-

Heat the reaction mixture to 80-100°C and stir for 12-24 hours.

-

Monitor the reaction progress by TLC.

-

Follow the workup and purification procedure as described in Step 2 of Protocol 1.

Mandatory Visualizations

Caption: Synthetic pathway for this compound from di(ethylene glycol).

Caption: Experimental workflow for the synthesis of this compound.

References

A Technical Guide to Azido-PEG2-Azide: A Homobifunctional Linker for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Azido-PEG2-Azide, a versatile homobifunctional crosslinker. The guide details its chemical properties, mechanism of action, and key applications in modern bioconjugation, with a focus on its role in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Core Concepts: Understanding this compound

This compound, also known as 1,2-Bis(2-azidoethoxy)ethane, is a polyethylene glycol (PEG)-based linker molecule containing two terminal azide (N₃) groups.[1] The two-unit PEG spacer enhances the hydrophilicity and solubility of the molecule in aqueous media, which is often crucial for maintaining the biological activity of the conjugated molecules.

The key feature of this compound lies in its two azide functionalities, which are stable and relatively unreactive under most biological conditions. These azide groups serve as reactive handles for "click chemistry," a set of bioorthogonal reactions known for their high efficiency, specificity, and biocompatibility.[2] This allows for the precise and stable linkage of two molecules of interest, such as a targeting antibody and a cytotoxic drug in an ADC, or a target-binding ligand and an E3 ligase ligand in a PROTAC.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₂N₆O₂ | [3] |

| Molecular Weight | 200.20 g/mol | [4] |

| Physical Form | Colorless oil/liquid | [4] |

| Solubility | Soluble in DMSO, DCM, THF, acetonitrile, DMF | |

| Storage Conditions | 0-10 °C for short-term, -20°C to -80°C for long-term storage |

Mechanism of Action in Click Chemistry

The utility of this compound is centered around the "click chemistry" reactivity of its terminal azide groups. The most common click chemistry reaction involving azides is the Huisgen 1,3-dipolar cycloaddition with an alkyne to form a stable triazole ring. This reaction can be performed in two main modalities:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient and widely used reaction employs a copper(I) catalyst to activate a terminal alkyne, which then rapidly reacts with the azide. While the reaction kinetics are very favorable, the potential cytotoxicity of the copper catalyst can limit its application in living systems.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts readily with azides without the need for a catalyst. This makes SPAAC highly suitable for bioconjugation in sensitive biological environments and living cells.

The choice between CuAAC and SPAAC depends on the specific application, the nature of the biomolecules involved, and the tolerance of the system to copper.

Applications in Drug Development

The homobifunctional nature of this compound makes it a valuable tool for crosslinking and conjugating molecules in various drug development applications.

Antibody-Drug Conjugates (ADCs)

In ADC development, this compound can be used to link a cytotoxic drug to a monoclonal antibody (mAb). A common strategy involves first modifying the antibody and the drug with complementary click chemistry handles (e.g., an alkyne on the drug and an azide on the antibody, or vice versa). The this compound linker can be used to bridge two alkyne-modified drug molecules, which can then be conjugated to an azide-modified antibody. The hydrophilic PEG spacer can help to improve the pharmacokinetic properties of the resulting ADC.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the protein's degradation. This compound is an ideal linker for synthesizing PROTACs. Typically, a ligand for the target protein and a ligand for an E3 ligase are independently synthesized with terminal alkyne groups. This compound can then be used to "click" the two ligands together in a single step, forming the final PROTAC molecule. The PEG linker provides the necessary spacing and flexibility for the two ligands to bind to their respective proteins simultaneously.

Experimental Protocols

The following are generalized protocols for the use of this compound in bioconjugation. Note: These protocols should be optimized for specific applications.

General Protocol for CuAAC Reaction

Materials:

-

Alkyne-modified molecule A (e.g., drug, ligand)

-

Alkyne-modified molecule B (e.g., drug, ligand)

-

This compound

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

-

Appropriate reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

-

Solvent for dissolving reagents (e.g., DMSO, DMF)

Procedure:

-

Preparation of Stock Solutions:

-

Dissolve the alkyne-modified molecules and this compound in a minimal amount of an organic solvent like DMSO.

-

Prepare fresh stock solutions of CuSO₄ (e.g., 50 mM in water), sodium ascorbate (e.g., 1 M in water), and THPTA (e.g., 100 mM in water).

-

-

Reaction Setup:

-

In a reaction vessel, combine the alkyne-modified molecules A and B and this compound in the desired molar ratio in the reaction buffer.

-

Add the copper-chelating ligand (THPTA) to the reaction mixture.

-

Add CuSO₄ to the reaction mixture.

-

Initiate the reaction by adding sodium ascorbate.

-

-

Incubation:

-

Incubate the reaction at room temperature for 1-4 hours, or as optimized. The reaction can be monitored by techniques like HPLC or mass spectrometry.

-

-

Purification:

-

Purify the resulting conjugate using an appropriate method, such as size-exclusion chromatography (SEC), reversed-phase HPLC, or dialysis, to remove unreacted reagents and catalyst.

-

General Protocol for SPAAC Reaction

Materials:

-

Cyclooctyne-modified molecule A (e.g., DBCO-modified drug)

-

Cyclooctyne-modified molecule B (e.g., DBCO-modified ligand)

-

This compound

-

Appropriate reaction buffer (e.g., PBS, pH 7.4)

-

Solvent for dissolving reagents (e.g., DMSO, DMF)

Procedure:

-

Preparation of Stock Solutions:

-

Dissolve the cyclooctyne-modified molecules and this compound in a minimal amount of a compatible solvent (e.g., DMSO).

-

-

Reaction Setup:

-

In a reaction vessel, combine the cyclooctyne-modified molecules A and B and this compound in the desired molar ratio in the reaction buffer.

-

-

Incubation:

-

Incubate the reaction at room temperature. The reaction time can vary from 1 to 24 hours depending on the reactivity of the specific cyclooctyne used. Monitor the reaction progress by HPLC or mass spectrometry.

-

-

Purification:

-

Purify the conjugate using a suitable method such as SEC or HPLC.

-

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows related to the use of this compound.

Caption: Workflow for PROTAC synthesis using this compound.

Caption: Experimental workflow for ADC synthesis.

This technical guide provides a solid foundation for researchers and drug development professionals to understand and effectively utilize this compound in their bioconjugation strategies. Its versatility, coupled with the efficiency of click chemistry, makes it a powerful tool for the construction of complex and targeted therapeutics.

References

The Pivotal Role of PEG Linkers in Bioconjugation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern therapeutics, bioconjugation has emerged as a cornerstone technology, enabling the creation of novel drugs with enhanced efficacy, specificity, and pharmacokinetic profiles. At the heart of this discipline lies the linker, a molecular bridge that connects a biological molecule to another molecule, such as a drug, imaging agent, or another biomolecule. Among the various linker technologies, Poly(ethylene glycol) (PEG) linkers have become indispensable tools due to their unique physicochemical properties. This in-depth technical guide explores the core principles of PEG linkers in bioconjugation, presenting quantitative data, detailed experimental protocols, and visual workflows to empower researchers in the development of next-generation bioconjugates.

The Fundamental Advantages of PEGylation in Bioconjugation

The covalent attachment of PEG chains, a process known as PEGylation, imparts a multitude of benefits to bioconjugates.[1] These advantages stem from the inherent properties of PEG: it is a hydrophilic, biocompatible, non-immunogenic, and flexible polymer.[2][3] The strategic incorporation of PEG linkers can dramatically improve the therapeutic potential of a bioconjugate.

Key Benefits of PEG Linkers:

-

Improved Solubility and Stability: PEG's hydrophilic nature significantly enhances the aqueous solubility of hydrophobic drugs and proteins, preventing aggregation and improving formulation stability.[4][5] This is particularly crucial for antibody-drug conjugates (ADCs) carrying hydrophobic cytotoxic payloads.

-

Reduced Immunogenicity: The flexible PEG chains create a hydrophilic shield around the bioconjugate, masking immunogenic epitopes and reducing the likelihood of an adverse immune response.

-

Enhanced Pharmacokinetics: PEGylation increases the hydrodynamic radius of the bioconjugate, which reduces renal clearance and prolongs its circulation half-life in the bloodstream. This extended exposure can lead to improved therapeutic efficacy and allows for less frequent dosing.

-

Improved Thermal and Proteolytic Stability: The protective layer formed by the PEG linker can shield the bioconjugate from enzymatic degradation, enhancing its stability in biological environments.

Architectural Diversity of PEG Linkers: Tailoring Function to Application

PEG linkers are not a one-size-fits-all solution. Their architecture can be precisely tuned to meet the specific requirements of the bioconjugate. This versatility allows for fine control over the conjugate's properties and performance.

Linear vs. Branched PEG Linkers

-

Linear PEG Linkers: Consist of a single, straight chain of ethylene glycol units. They are the most common type of PEG linker and are widely used in bioconjugation.

-

Branched PEG Linkers: Feature multiple PEG arms extending from a central core. This architecture provides a greater hydrodynamic volume compared to a linear PEG of the same molecular weight, which can lead to a more significant increase in circulation half-life. Branched PEGs can also offer superior shielding of the conjugated molecule.

Homobifunctional vs. Heterobifunctional PEG Linkers

-

Homobifunctional PEG Linkers: Possess identical reactive groups at both ends of the PEG chain (e.g., NHS-PEG-NHS). These are typically used for crosslinking molecules that have the same functional group.

-

Heterobifunctional PEG Linkers: Have different reactive groups at each end (e.g., NHS-PEG-Maleimide). This allows for the sequential and specific conjugation of two different molecules, which is essential for constructing complex bioconjugates like ADCs.

Cleavable vs. Non-Cleavable PEG Linkers

The choice between a cleavable and non-cleavable linker is critical, particularly in the context of drug delivery, as it dictates the mechanism of payload release.

-

Cleavable PEG Linkers: Are designed to be stable in circulation but are cleaved to release the payload in response to specific triggers within the target environment, such as low pH in endosomes or the presence of specific enzymes like cathepsins in tumor cells. This targeted release minimizes off-target toxicity.

-

Non-Cleavable PEG Linkers: Form a stable, permanent bond between the biomolecule and the payload. The payload is released upon the complete degradation of the biomolecule, typically within the lysosome. Non-cleavable linkers are known for their high plasma stability.

Quantitative Impact of PEG Linkers on Bioconjugate Properties

The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker architecture and length on the performance of bioconjugates.

Table 1: Comparative Analysis of Cleavable vs. Non-Cleavable Linkers in ADCs

| Parameter | Cleavable Linker ADC (MMAE Payload) | Non-Cleavable Linker ADC (DM1 Payload) |

| In Vitro Cytotoxicity (IC50) | Lower (Higher Potency) | Higher (Lower Potency) |

| Bystander Killing Effect | Present | Absent |

| Plasma Stability (% Intact ADC) | Variable (depends on linker chemistry) | High |

| In Vivo Efficacy | Potentially higher in heterogeneous tumors | Effective in antigen-positive tumors |

Note: Direct comparison of IC50 values can be influenced by the specific payload and drug-to-antibody ratio (DAR).

Table 2: Effect of PEG Linker Length on ADC Pharmacokinetics and Efficacy

| Linker | Plasma Half-life (t½) | In Vitro Cytotoxicity (IC50) | In Vivo Efficacy (Tumor Growth Inhibition) |

| No PEG | Baseline | Lowest | Baseline |

| PEG4 | Increased | Slightly Increased | Improved |

| PEG8 | Further Increased | Increased | Further Improved |

| PEG12 | Significantly Increased | Increased | Significantly Improved |

| PEG24 | Maximally Increased | Highest | Maximally Improved |

This table provides a qualitative and quantitative overview from available literature. The optimal PEG linker length is context-dependent.

Table 3: Impact of PEG Architecture on Pharmacokinetics of TNF Nanobodies (40 kDa total PEG)

| PEG Architecture | Mean Residence Time (MRT) in Rats (hours) |

| Linear (1 x 40 kDa) | 25.7 |

| Branched (2 x 20 kDa) | 37.9 |

| Branched (4 x 10 kDa) | 42.1 |

This data demonstrates the superior pharmacokinetic profile of branched PEG conjugates compared to linear PEGs of the same total molecular weight.

Experimental Protocols for Key PEGylation Chemistries

Detailed methodologies are crucial for the successful synthesis and characterization of PEGylated bioconjugates. The following are representative protocols for common PEGylation reactions.

Protocol for NHS-Ester PEGylation of Antibodies

This protocol describes the conjugation of an NHS-activated PEG linker to the primary amines (lysine residues) of an antibody.

Materials:

-

Antibody (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.4-8.5)

-

NHS-activated PEG linker

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification system (e.g., Size-Exclusion Chromatography - SEC)

Procedure:

-

Antibody Preparation: Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange.

-

PEG-NHS Solution Preparation: Immediately before use, dissolve the NHS-activated PEG linker in anhydrous DMSO or DMF to a stock concentration of 10 mM.

-

Conjugation Reaction:

-

Calculate the required volume of the PEG-NHS stock solution to achieve the desired molar excess (e.g., 10- to 50-fold) over the antibody.

-

Slowly add the PEG-NHS solution to the antibody solution while gently stirring.

-

Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight.

-

-

Quenching the Reaction: Add the quenching buffer to a final concentration of approximately 50 mM to quench any unreacted PEG-NHS. Incubate for 30 minutes at room temperature.

-

Purification: Purify the PEGylated antibody from unreacted PEG and byproducts using SEC.

-

Characterization: Characterize the purified conjugate to determine the degree of PEGylation and confirm its integrity using techniques such as SDS-PAGE, SEC, and Mass Spectrometry.

Protocol for Maleimide-Thiol Conjugation with PEG Linkers

This protocol outlines the conjugation of a maleimide-activated PEG linker to a thiol-containing molecule, such as a protein with cysteine residues.

Materials:

-

Thiol-containing protein (1-10 mg/mL in a thiol-free buffer, pH 6.5-7.5, e.g., PBS with EDTA)

-

Maleimide-activated PEG linker

-

Anhydrous DMSO or DMF

-

(Optional) Reducing agent (e.g., TCEP)

-

Purification system (e.g., SEC or dialysis)

Procedure:

-

Protein Preparation: Dissolve the protein in a thiol-free conjugation buffer. If necessary, reduce disulfide bonds to generate free thiols by incubating with a 10-fold molar excess of TCEP for 30 minutes at room temperature.

-

Maleimide-PEG Solution Preparation: Immediately before use, dissolve the maleimide-activated PEG linker in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).

-

Conjugation Reaction:

-

Add a 10- to 20-fold molar excess of the maleimide-PEG solution to the protein solution.

-

Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight, protected from light.

-

-

Purification: Remove unreacted maleimide-PEG by SEC or dialysis.

-

Characterization: Analyze the purified conjugate to confirm successful conjugation and determine the degree of labeling.

Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click Chemistry"

This protocol provides a general procedure for conjugating an azide-functionalized PEG linker to an alkyne-functionalized biomolecule.

Materials:

-

Azide-functionalized PEG linker

-

Alkyne-functionalized biomolecule

-

Copper(II) sulfate (CuSO₄)

-

Reducing agent (e.g., Sodium Ascorbate)

-

Copper ligand (e.g., THPTA)

-

Solvent (e.g., PBS, pH 7.4, or a mixture of t-BuOH/H₂O)

Procedure:

-

Reactant Preparation: Dissolve the azide-PEG and the alkyne-functionalized molecule in the chosen solvent.

-

Catalyst Premix: Prepare a premix of CuSO₄ and the ligand in water.

-

Reaction Setup:

-

To the solution of the azide and alkyne, add the copper/ligand premix.

-

Initiate the reaction by adding a freshly prepared solution of the reducing agent (e.g., sodium ascorbate).

-

-

Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by an appropriate analytical technique (e.g., LC-MS) until completion.

-

Purification: Purify the conjugate using a suitable method, such as SEC or dialysis, to remove the copper catalyst and other reagents.

Visualizing Workflows and Mechanisms with Graphviz

Visual representations are invaluable for understanding complex biological processes and experimental workflows. The following diagrams were generated using the Graphviz DOT language to illustrate key concepts in PEG linker-based bioconjugation.

Conclusion and Future Perspectives

PEG linkers have fundamentally transformed the field of bioconjugation, enabling the development of safer and more effective therapeutics. Their versatility in terms of architecture, functionality, and cleavability allows for the precise tuning of a bioconjugate's properties to meet specific therapeutic goals. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers and drug developers, facilitating the rational design and synthesis of next-generation bioconjugates.

Future innovations in PEG linker technology will likely focus on the development of novel linker architectures with even greater control over drug release kinetics, as well as the exploration of biodegradable alternatives to PEG to address concerns about potential long-term accumulation. As our understanding of the complex interplay between linker chemistry and biological systems continues to grow, so too will the potential to create highly targeted and effective therapies for a wide range of diseases.

References

- 1. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scholarsmine.mst.edu [scholarsmine.mst.edu]

- 3. Cellular Uptake and Transport Mechanism Investigations of PEGylated Niosomes for Improving the Oral Delivery of Thymopentin [mdpi.com]

- 4. Cellular uptake and intracellular pathways of PLL-g-PEG-DNA nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. web.mit.edu [web.mit.edu]

An In-Depth Technical Guide to Azido-PEG2-Azide (1,5-diazido-3-oxapentane)

CAS Number: 24345-74-2

This technical guide provides a comprehensive overview of Azido-PEG2-Azide, a homobifunctional crosslinker pivotal for advancements in drug development and bioconjugation. Tailored for researchers, scientists, and drug development professionals, this document delves into the compound's chemical and physical properties, its critical role in sophisticated applications like Proteolysis Targeting Chimeras (PROTACs), and detailed experimental protocols for its practical application.

Core Compound Properties

This compound, systematically named 1,5-diazido-3-oxapentane, is a versatile PEG-based linker. Its structure features two terminal azide groups, making it an ideal reagent for "click chemistry," a set of biocompatible and highly efficient chemical reactions. This linker is particularly valuable in the synthesis of PROTACs, where it connects a ligand for a target protein with a ligand for an E3 ubiquitin ligase, thereby hijacking the cell's natural protein degradation machinery.

Table 1: Chemical and Physical Properties of 1,5-diazido-3-oxapentane

| Property | Value | Reference |

| CAS Number | 24345-74-2 | [1] |

| Molecular Formula | C4H8N6O | [1] |

| Molecular Weight | 156.15 g/mol | [1] |

| Alternate Names | 1-azido-2-(2-azidoethoxy)ethane, Azido-PEG1-Azide | [1][2] |

| Appearance | Liquid | |

| Density | 1.15 g/cm³ | |

| Storage Conditions | Store at < -15°C |

Applications in Drug Discovery and Bioconjugation

The symmetric bifunctional nature of this compound, with its two reactive azide ends, makes it a powerful tool for linking molecules. Its primary applications lie in the fields of bioconjugation and the development of novel therapeutics.

PROTAC Linker

PROTACs are innovative heterobifunctional molecules that induce the degradation of specific target proteins. They consist of a ligand that binds to the protein of interest, a ligand for an E3 ubiquitin ligase, and a linker that connects these two moieties. This compound serves as a flexible and efficient linker in PROTAC synthesis. The azide groups can readily participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions to connect the two ligands, forming a stable triazole linkage.

Bioconjugation and Click Chemistry

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups and reaction conditions. The azide groups of this compound are prime functional groups for these reactions, allowing for the straightforward conjugation of this linker to molecules containing alkyne groups. This is particularly useful for labeling proteins, peptides, and other biomolecules, as well as for attaching them to surfaces or nanoparticles. The PEG component of the linker enhances the solubility and biocompatibility of the resulting conjugates.

Experimental Protocols

The following protocols are adapted from established methodologies for similar bifunctional PEG linkers and click chemistry reactions. Researchers should optimize these protocols for their specific applications.

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a general procedure for conjugating an alkyne-containing molecule to both ends of 1,5-diazido-3-oxapentane.

Materials:

-

1,5-diazido-3-oxapentane (this compound)

-

Alkyne-containing molecule (e.g., a fluorescent dye, biotin-alkyne, or a protein ligand)

-

Copper(II) sulfate (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) as a copper(I)-stabilizing ligand

-

Sodium ascorbate (freshly prepared solution)

-

Appropriate solvent (e.g., DMSO, DMF, or aqueous buffer like PBS)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of 1,5-diazido-3-oxapentane in an appropriate solvent (e.g., 10 mM in DMSO).

-

Prepare a stock solution of the alkyne-containing molecule in a compatible solvent.

-

Prepare stock solutions of CuSO₄ (e.g., 20 mM in water) and the copper ligand (e.g., 100 mM THPTA in water).

-

Freshly prepare a stock solution of sodium ascorbate (e.g., 300 mM in water).

-

-

Reaction Setup:

-

In a reaction vessel, combine the alkyne-containing molecule and 1,5-diazido-3-oxapentane. A slight molar excess of the alkyne-containing molecule (e.g., 2.2 equivalents) is recommended to ensure complete reaction of the diazide linker.

-

Add the copper ligand solution to the reaction mixture.

-

Add the CuSO₄ solution. The final concentration of copper is typically in the range of 50-250 µM. A 5:1 ligand to copper ratio is often used.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically around 5 mM.

-

-

Incubation:

-

Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be protected from light.

-

-

Purification:

-

Purify the resulting conjugate using an appropriate method such as size-exclusion chromatography, dialysis, or HPLC to remove unreacted starting materials and the copper catalyst.

-

PROTAC Synthesis Workflow using 1,5-diazido-3-oxapentane

This protocol describes a two-step approach for synthesizing a PROTAC using 1,5-diazido-3-oxapentane as the linker.

Step 1: Conjugation of the first ligand to the linker

-

React an alkyne-functionalized ligand for either the target protein or the E3 ligase with a molar excess of 1,5-diazido-3-oxapentane using the CuAAC protocol described above. This will result in a mono-conjugated product where one end of the linker is attached to the ligand and the other end remains an azide.

-

Purify the mono-conjugated intermediate to remove the excess diazide linker.

Step 2: Conjugation of the second ligand

-

React the purified mono-azide intermediate with an alkyne-functionalized second ligand (for the E3 ligase or target protein, respectively) using the CuAAC protocol.

-

Purify the final PROTAC molecule to remove any unreacted starting materials.

Mandatory Visualizations

The following diagrams, created using the Graphviz DOT language, illustrate key workflows and concepts related to the application of this compound.

Caption: Workflow for the synthesis of a PROTAC molecule using 1,5-diazido-3-oxapentane.

Caption: General workflow for bioconjugation using 1,5-diazido-3-oxapentane.

References

An In-depth Technical Guide to Homobifunctional Crosslinkers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of homobifunctional crosslinkers, detailing their chemical properties, applications, and the methodologies for their use. Homobifunctional crosslinkers are reagents that possess two identical reactive groups connected by a spacer arm. They are instrumental in covalently linking molecules with the same functional group, primarily used for intramolecular crosslinking, protein polymerization, and preparing protein conjugates.

Core Concepts and Classification

Homobifunctional crosslinkers are classified based on the functional groups they target and the nature of their spacer arm. The choice of crosslinker is dictated by the specific application, the functional groups available on the target molecules, and the desired properties of the resulting conjugate, such as whether the linkage needs to be permanent or reversible.

The reactive groups determine which functional groups on the target molecules (e.g., proteins, peptides) will be linked. The most common targets are primary amines (-NH2), which are abundant in proteins on the N-terminus and the side chain of lysine residues. Other targets include sulfhydryls (-SH), carboxyls (-COOH), and hydroxyls (-OH).

The spacer arm's length and chemical nature are critical. It determines the distance between the conjugated molecules and can influence the solubility and cleavability of the resulting complex. Spacer arms can be non-cleavable, providing a stable and permanent link, or cleavable by specific chemical or enzymatic means, which is particularly useful for applications like affinity purification or mass spectrometry analysis.

Caption: Classification of homobifunctional crosslinkers.

Common Homobifunctional Crosslinkers: A Comparative Overview

The selection of a crosslinker is a critical step in experimental design. Below is a summary of commonly used homobifunctional crosslinkers, categorized by their reactivity and cleavability.

Amine-Reactive Crosslinkers

These are the most frequently used crosslinkers due to the high prevalence of lysine residues on the surface of proteins. They typically contain N-hydroxysuccinimide (NHS) esters, which react with primary amines at pH 7-9 to form stable amide bonds.

Table 1: Common Amine-Reactive Homobifunctional Crosslinkers

| Crosslinker | Abbreviation | Spacer Arm (Å) | MW | Cleavable? | Cleavage Agent | Solubility | Key Feature |

| Disuccinimidyl suberate | DSS | 11.4 | 368.35 | No | - | Insoluble | Membrane permeable, most common. |

| Bis(sulfosuccinimidyl) suberate | BS3 | 11.4 | 572.43 | No | - | Soluble | Membrane impermeable, for cell surface proteins. |

| Disuccinimidyl glutarate | DSG | 7.7 | 326.26 | No | - | Insoluble | Shorter spacer arm for closer interactions. |

| Dithiobis(succinimidyl propionate) | DSP | 12.0 | 404.42 | Yes | DTT, TCEP | Insoluble | Disulfide bond, reducible. |

| Dithiobis(sulfosuccinimidyl propionate) | DTSSP | 12.0 | 608.51 | Yes | DTT, TCEP | Soluble | Water-soluble version of DSP. |

| Ethylene glycol bis(succinimidyl succinate) | EGS | 16.1 | 456.36 | Yes | Hydroxylamine | Insoluble | Longer, hydroxylamine-cleavable spacer.[1] |

| Ethylene glycol bis(sulfosuccinimidyl succinate) | Sulfo-EGS | 16.1 | 660.45 | Yes | Hydroxylamine | Soluble | Water-soluble version of EGS.[1] |

Sulfhydryl-Reactive Crosslinkers

These crosslinkers target cysteine residues, which are less abundant than lysines, allowing for more specific crosslinking. The reactive group is typically a maleimide, which reacts with sulfhydryl groups at pH 6.5-7.5 to form stable thioether bonds.

Table 2: Common Sulfhydryl-Reactive Homobifunctional Crosslinkers

| Crosslinker | Abbreviation | Spacer Arm (Å) | MW | Cleavable? | Cleavage Agent | Solubility | Key Feature |

| Bismaleimidoethane | BMOE | 8.0 | 220.19 | No | - | Insoluble | Short, non-cleavable linker.[2] |

| 1,4-Bismaleimidobutane | BMB | 10.9 | 248.24 | No | - | Insoluble | Mid-length, non-cleavable linker. |

| 1,6-Bismaleimidohexane | BMH | 13.0 | 276.29 | No | - | Insoluble | Longer, non-cleavable linker. |

| Dithiobis(maleimidoethane) | DTME | 13.2 | 284.35 | Yes | DTT, TCEP | Insoluble | Disulfide bond, reducible.[2] |

Experimental Protocols and Methodologies

The successful use of homobifunctional crosslinkers requires careful optimization of reaction conditions. Below are generalized protocols for common applications.

General Protocol for Protein Crosslinking in Solution

This protocol is suitable for studying protein-protein interactions or for creating protein oligomers.

Materials:

-

Protein A and Protein B in a suitable buffer (e.g., PBS, HEPES) at pH 7.2-8.0.

-

Homobifunctional crosslinker (e.g., DSS, BS3).

-

Quenching buffer (e.g., 1M Tris-HCl, pH 7.5).

-

Anhydrous DMSO for dissolving insoluble crosslinkers.

Procedure:

-

Prepare Protein Solution: Dissolve or dilute the protein(s) to be crosslinked in the reaction buffer. A typical concentration is 1-10 mg/mL.

-

Prepare Crosslinker Stock: Immediately before use, dissolve the crosslinker in the appropriate solvent. For DSS, use anhydrous DMSO. For BS3, use the reaction buffer. A typical stock concentration is 10-50 mM.

-

Crosslinking Reaction: Add the crosslinker stock solution to the protein solution. The final concentration of the crosslinker typically ranges from a 10- to 100-fold molar excess over the protein.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice.

-

Quenching: Add quenching buffer to a final concentration of 20-50 mM to stop the reaction by consuming unreacted crosslinker. Incubate for 15 minutes.

-

Analysis: The crosslinked protein mixture is now ready for analysis by techniques such as SDS-PAGE, Western blotting, or mass spectrometry.

Caption: General workflow for protein crosslinking.

In Vivo Crosslinking of Intracellular Proteins

This protocol is designed to capture protein interactions within a living cell.

Materials:

-

Adherent or suspension cells.

-

Membrane-permeable crosslinker (e.g., DSP).

-

Phosphate-buffered saline (PBS).

-

Quenching buffer (1M Tris-HCl, pH 7.5).

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors).

Procedure:

-

Cell Preparation: Wash the cells (approx. 1x10^7 cells) twice with ice-cold PBS.

-

Crosslinking: Resuspend the cells in 1 mL of PBS containing the desired concentration of freshly prepared DSP (e.g., 1-2 mM).

-

Incubation: Incubate for 30 minutes at room temperature.

-

Quenching: Pellet the cells by centrifugation and wash once with PBS containing 20 mM Tris to quench the reaction.

-

Cell Lysis: Lyse the cells using a suitable lysis buffer.

-

Analysis: The cell lysate containing crosslinked protein complexes can then be analyzed, for example, by immunoprecipitation followed by Western blotting.

Applications in Research and Drug Development

Homobifunctional crosslinkers are versatile tools with a wide range of applications.

-

Protein-Protein Interaction Studies: They are used to "freeze" transient or weak protein interactions, allowing for their identification and characterization.[2]

-

Structural Biology: By creating distance constraints between amino acid residues, crosslinking can provide valuable information for modeling the three-dimensional structure of proteins and protein complexes.

-

Antibody-Drug Conjugates (ADCs): While heterobifunctional linkers are more common in modern ADCs, non-cleavable homobifunctional linkers can be used to create stable conjugates where the entire antibody-linker-drug complex is internalized and degraded by the cell.

-

Biomaterial Formation: These crosslinkers are used to polymerize proteins or other macromolecules to form hydrogels and other biomaterials for applications in tissue engineering and drug delivery.

References

Methodological & Application

Application Notes and Protocols for Azido-PEG2-Azide in Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of Azido-PEG2-Azide in click chemistry. This homo-bifunctional linker is a valuable tool for covalently linking two alkyne-containing molecules through a flexible and hydrophilic di(ethylene glycol) spacer. The azide functional groups at both ends of the molecule allow for participation in either copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, offering versatility in bioconjugation, drug delivery, and materials science.[1][2][3]

Introduction to this compound and Click Chemistry

This compound is a polyethylene glycol (PEG) derivative containing two terminal azide groups. The PEG linker enhances aqueous solubility and provides a flexible spacer between the conjugated molecules.[4][5] The azide groups are key functional moieties for "click chemistry," a set of biocompatible, highly efficient, and specific reactions. The two primary forms of click chemistry relevant to this compound are:

-

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the use of a copper(I) catalyst to form a stable 1,4-disubstituted triazole linkage between an azide and a terminal alkyne. It is known for its high reaction rates and yields.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction that utilizes a strained cyclooctyne (e.g., DBCO, BCN) to react with an azide, forming a stable triazole. The absence of a cytotoxic copper catalyst makes SPAAC ideal for applications in living systems.

Data Presentation

The choice between CuAAC and SPAAC often depends on the specific application, particularly the sensitivity of the biomolecules involved to copper. The following tables summarize key quantitative data for consideration in experimental design.

Table 1: Comparison of CuAAC and SPAAC Reaction Parameters

| Parameter | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

| Catalyst | Copper(I) (typically from CuSO₄ and a reducing agent) | None required |

| Reaction Rate | Very fast (typically minutes to a few hours) | Fast, but generally slower than CuAAC |

| Biocompatibility | Limited in living systems due to copper cytotoxicity | Excellent, widely used for in vivo applications |

| Reactants | Terminal alkynes | Strained alkynes (e.g., DBCO, BCN) |

| Typical Solvents | Aqueous buffers, DMSO, DMF, t-BuOH/water | Aqueous buffers, DMSO, DMF |

Table 2: Influence of Buffer and pH on SPAAC Reaction Rates

| Buffer | pH | Second-Order Rate Constant (M⁻¹s⁻¹) |

| PBS | 7.4 | 0.32–0.85 |

| HEPES | 7.4 | 0.55–1.22 |

| DMEM | 7.4 | 0.59–0.97 |

| RPMI | 7.4 | 0.27–0.77 |

| Note: Higher pH values generally increase SPAAC reaction rates, except in HEPES buffer. |

Experimental Protocols

The following are detailed protocols for the use of this compound in both CuAAC and SPAAC reactions to link two alkyne-containing molecules (Molecule A-alkyne and Molecule B-alkyne).

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of two different terminal alkyne-containing molecules to this compound in a step-wise manner. For linking two identical molecules, a one-step reaction with an excess of the alkyne-containing molecule can be performed.

Materials:

-

This compound

-

Molecule A-alkyne

-

Molecule B-alkyne

-

Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

-

Sodium ascorbate stock solution (e.g., 300 mM in water, freshly prepared)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 100 mM in water)

-

Reaction Buffer (e.g., PBS, pH 7.4)

-

Solvent for dissolving reactants (e.g., DMSO, DMF)

-

Purification system (e.g., HPLC, size-exclusion chromatography)

Procedure:

-

Reactant Preparation:

-

Dissolve this compound and Molecule A-alkyne in a minimal amount of DMSO or DMF.

-

Prepare the required volumes of all stock solutions.

-

-

Step 1: First Cycloaddition Reaction

-

In a microcentrifuge tube, combine this compound and a slight molar excess (e.g., 1.1 equivalents) of Molecule A-alkyne in the reaction buffer.

-

Add THPTA ligand to the reaction mixture. A 1:5 molar ratio of copper to ligand is often used.

-

Add the CuSO₄ stock solution. The final copper concentration is typically in the range of 50-250 µM.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times the concentration of copper.

-

Gently mix the reaction and incubate at room temperature for 1-4 hours.

-

-

Purification of Mono-Adduct:

-

Purify the resulting mono-conjugated product (Molecule A-alkyne-PEG2-Azide) using an appropriate method such as HPLC or size-exclusion chromatography to remove unreacted starting materials.

-

-

Step 2: Second Cycloaddition Reaction

-

Repeat the cycloaddition reaction as described in Step 2, this time using the purified mono-adduct and Molecule B-alkyne.

-

-

Final Purification:

-

Purify the final hetero-bifunctional conjugate (Molecule A-alkyne-PEG2-Molecule B-alkyne) using HPLC or another suitable purification method.

-

-

Characterization:

-

Characterize the final product by techniques such as LC-MS and NMR to confirm its identity and purity.

-

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol details the copper-free conjugation of two strained alkyne-containing molecules (e.g., DBCO-Molecule A and DBCO-Molecule B) to this compound.

Materials:

-

This compound

-

DBCO-functionalized Molecule A

-

DBCO-functionalized Molecule B

-

Reaction Buffer (e.g., PBS, pH 7.4)

-

Solvent for dissolving reactants (e.g., DMSO)

-

Purification system (e.g., HPLC, size-exclusion chromatography)

Procedure:

-

Reactant Preparation:

-

Dissolve this compound, DBCO-Molecule A, and DBCO-Molecule B in a minimal amount of DMSO.

-

-

Step 1: First Cycloaddition Reaction

-

In a microcentrifuge tube, combine this compound and a slight molar excess of DBCO-Molecule A in the reaction buffer.

-

Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C. The reaction progress can be monitored by techniques such as SDS-PAGE (for proteins) or LC-MS.

-

-

Purification of Mono-Adduct:

-

Purify the resulting mono-conjugated product using an appropriate method such as size-exclusion chromatography (SEC) or dialysis.

-

-

Step 2: Second Cycloaddition Reaction

-

Repeat the cycloaddition reaction with the purified mono-adduct and DBCO-Molecule B.

-

-

Final Purification:

-

Purify the final conjugate to remove any unreacted molecules using a suitable method.

-

-

Characterization:

-

Confirm the identity and purity of the final product using appropriate analytical techniques.

-

Visualizations

The following diagrams illustrate the experimental workflows and the underlying chemical principles.

Caption: Workflow for hetero-bifunctional conjugation using CuAAC.

Caption: Workflow for hetero-bifunctional conjugation using SPAAC.

Caption: Comparison of CuAAC and SPAAC reaction principles.

References

Application Notes and Protocols for PROTAC Synthesis Using Azido-PEG2-Azide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic molecules that harness the cell's natural protein degradation machinery to eliminate disease-causing proteins. These heterobifunctional molecules consist of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the overall physicochemical properties of the molecule.

Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to enhance solubility, improve pharmacokinetic properties, and provide conformational flexibility. The Azido-PEG2-Azide linker is a versatile building block for PROTAC synthesis, particularly when employing "click chemistry." The terminal azide groups allow for the efficient and specific formation of a stable triazole ring upon reaction with alkyne-functionalized binding elements. This approach, primarily through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers a modular and highly efficient method for assembling PROTAC libraries.

These application notes provide detailed protocols and guidance for the synthesis of PROTACs using the this compound linker.

Signaling Pathway: The PROTAC Mechanism of Action

PROTACs function by inducing the ubiquitination and subsequent proteasomal degradation of a target protein. The process begins with the PROTAC molecule simultaneously binding to the protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex. This proximity, facilitated by the linker, allows the E3 ligase to transfer ubiquitin from a charged E2 ubiquitin-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome. The PROTAC molecule is not degraded in this process and can catalytically induce the degradation of multiple POI molecules.

Application Notes and Protocols for Bioconjugation with Azido-PEG2-Azide Linker

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Azido-PEG2-Azide linker is a homobifunctional, polyethylene glycol (PEG)-based crosslinker utilized in bioconjugation and drug discovery. Its structure, featuring two terminal azide groups separated by a two-unit PEG spacer, makes it a versatile tool for crosslinking molecules that contain alkyne functionalities. The PEG spacer enhances solubility in aqueous media and provides flexibility to the resulting conjugate. This linker is particularly prominent in applications involving "click chemistry," a set of bioorthogonal reactions known for high efficiency and specificity.[1][2] The primary methods for utilizing the azide functionalities are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[3][4][] These reactions are foundational in the synthesis of complex biomolecules such as Antibody-Drug Conjugates (ADCs), Proteolysis Targeting Chimeras (PROTACs), and fluorescently labeled probes.

The this compound linker allows for the straightforward linkage of two alkyne-containing molecules. The azide groups react efficiently with terminal or strained alkynes to form stable triazole rings. This bioorthogonal reaction proceeds under mild conditions and is compatible with a wide range of functional groups found in biological molecules, making it an ideal tool for creating well-defined bioconjugates.

Core Concepts and Reaction Mechanisms

The utility of the this compound linker is centered on the "click chemistry" reactivity of its terminal azide groups.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a highly efficient and widely used click reaction. It involves the use of a copper(I) catalyst, often generated in situ from a copper(II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate), to activate a terminal alkyne for rapid reaction with an azide. The resulting product is a stable 1,4-disubstituted 1,2,3-triazole. While the reaction kinetics are very favorable, the potential cytotoxicity of the copper catalyst can limit its application in living systems.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To overcome the toxicity associated with CuAAC, SPAAC utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN). The significant ring strain of the alkyne allows the cycloaddition to proceed rapidly at physiological temperatures without the need for a metal catalyst. This makes SPAAC the preferred method for bioconjugation in live cells and in vivo applications. The reaction is bioorthogonal, meaning the azide and the strained alkyne are mutually reactive and do not interfere with other functional groups present in biological systems.

Applications

The this compound linker is instrumental in various bioconjugation applications:

-

Crosslinking of Biomolecules: This linker can be used to connect two proteins, peptides, or other biomolecules that have been functionalized with alkyne groups.

-

Synthesis of PROTACs: In the development of PROTACs, this linker can bridge the E3 ligase ligand and the target protein ligand, provided both have been modified to contain alkyne groups.

-

Formation of Hydrogels: The homobifunctional nature of the linker allows it to act as a crosslinking agent in the formation of biocompatible hydrogels for applications in tissue engineering and drug delivery.

-

Nanoparticle Functionalization: this compound can be used to crosslink alkyne-modified molecules on the surface of nanoparticles, creating functionalized nanomaterials for various biomedical applications.

Experimental Protocols

The following are generalized protocols for using this compound in bioconjugation. Optimization for specific molecules and applications is recommended.

Protocol 1: CuAAC-Mediated Crosslinking of Two Alkyne-Containing Molecules

Objective: To crosslink two different alkyne-functionalized molecules (Molecule A-alkyne and Molecule B-alkyne) using the this compound linker.

Materials:

-

Molecule A-alkyne

-

Molecule B-alkyne

-

This compound

-

Copper(II) Sulfate (CuSO₄)

-

Sodium Ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Size-Exclusion Chromatography (SEC) column for purification

Procedure:

-

Preparation of Stock Solutions:

-

Dissolve Molecule A-alkyne and Molecule B-alkyne in a suitable buffer (e.g., PBS) to a final concentration of 1-10 mg/mL.

-

Dissolve this compound in DMSO or DMF to create a 10 mM stock solution.

-

Prepare fresh stock solutions of 100 mM CuSO₄ in water, 500 mM sodium ascorbate in water, and 100 mM THPTA in water.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine Molecule A-alkyne and Molecule B-alkyne in a 1:1 molar ratio.

-

Add the this compound stock solution to the mixture at a 1.5-fold molar excess relative to the total alkyne concentration.

-

Add THPTA to the reaction mixture to a final concentration of 1 mM.

-

Add CuSO₄ to a final concentration of 0.1 mM.

-

Initiate the reaction by adding sodium ascorbate to a final concentration of 1 mM.

-

-

Incubation:

-

Incubate the reaction mixture at room temperature for 1-4 hours with gentle mixing.

-

-

Monitoring and Purification:

-

Monitor the reaction progress using LC-MS or SDS-PAGE.

-

Upon completion, purify the conjugate using an appropriate SEC column to remove excess reagents.

-

-

Characterization:

-

Confirm the identity and purity of the final conjugate using mass spectrometry and other relevant analytical techniques.

-

Protocol 2: SPAAC-Mediated Crosslinking of Two DBCO-Containing Molecules

Objective: To crosslink two different molecules functionalized with a strained alkyne, such as DBCO (Molecule A-DBCO and Molecule B-DBCO), using the this compound linker.

Materials:

-

Molecule A-DBCO

-

Molecule B-DBCO

-